Fmoc-EDA-N3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

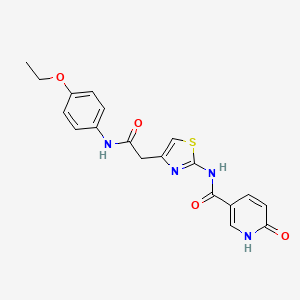

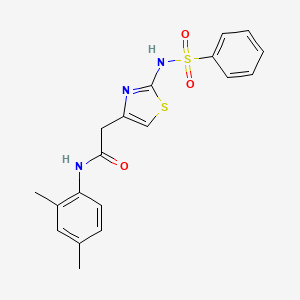

Fmoc-EDA-N3 is a reagent that contains an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Synthesis Analysis

Fmoc-EDA-N3 is a part of the Fmoc protected single amino acids (Fmoc-SAAs) family . The synthesis of Fmoc-SAAs has attracted great interest due to their ease of synthesis and applications as functional materials . The synthesis of Fmoc-EDA-N3 involves the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

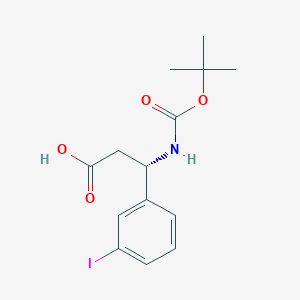

The molecular formula of Fmoc-EDA-N3 is C17H16N4O2 . The compound is known for its unique properties, which make it a versatile chemical compound utilized in scientific research.Chemical Reactions Analysis

Fmoc-EDA-N3 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Fmoc-EDA-N3 is a white crystalline powder with a melting point of 99 - 101 °C . It should be stored at 2 - 8 °C .科学的研究の応用

Ambidextrous Gelation

Fmoc-EDA-N3 has been explored as a low molecular weight gelator (LMWG). Unlike other Fmoc-functionalized amino acids, it exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels. The self-assembly of Fmoc-EDA-N3 is driven by aromatic π–π stacking and hydrogen bonding interactions. These gels have several advantages:

Self-Supporting Hydrogels

Fmoc-EDA-N3 belongs to a class of Fmoc-modified amino acids and peptides that self-assemble and form hydrogels in aqueous solutions. Its inherent hydrophobicity and aromaticity contribute to gelation. Researchers have investigated its gelation behavior using biophysical techniques .

Bio-Inspired Materials

The Fmoc moiety in Fmoc-EDA-N3 imparts hydrophobic and aromatic properties. These features make it an interesting building block for bio-inspired materials. Researchers have explored its potential in designing novel materials for various applications .

Sensor Platforms

The pH-responsive behavior of Fmoc-EDA-N3 hydrogels could be harnessed for sensor applications. By incorporating specific analyte-sensitive moieties, these gels may serve as platforms for detecting environmental changes or biomolecules.

将来の方向性

Fmoc-EDA-N3, as a part of the Fmoc protected single amino acids (Fmoc-SAAs) family, has shown potential in various scientific fields . The ability to control the morphologies resulting from self-assembly of Fmoc-SAAs can lead to the design of distinct micro/nanostructures through a bottom-up approach . This can be tuned by control of the environmental parameters .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-azidoethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c18-21-20-10-9-19-17(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOHZKBHUFSLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-EDA-N3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)